molecular formula C13H18O B026840 Isopropylphenylbutanal CAS No. 125109-85-5

Isopropylphenylbutanal

Cat. No. B026840
CAS RN: 125109-85-5
M. Wt: 190.28 g/mol
InChI Key: OHRBQTOZYGEWCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoprene from 2-methylbutanal, which shares relevance with the synthesis routes of isopropylphenylbutanal, employs catalysts like boron phosphate and aluminium phosphate. These catalysts facilitate the dehydration process, highlighting a methodological approach to constructing complex organic structures from simpler precursors (Hutchings et al., 1999).

Molecular Structure Analysis

Studies on triarylpnictogens provide insights into the molecular structure analysis of complex organic compounds. The introduction of bulky aryl groups leads to unusual structures and redox properties, which are significant for understanding the structural dynamics of compounds like isopropylphenylbutanal (Sasaki et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of isopropylphenylbutanal can be inferred from related compounds. For instance, the Prins condensation of isobutanal with isobutene to 2,5-dimethyl-hexadiene isomers, mediated by solid Brønsted acids, demonstrates the intricate reaction pathways and selectivity influenced by acid strength, which can be relevant to isopropylphenylbutanal's reactivity (Wang & Iglesia, 2016).

Physical Properties Analysis

The physical properties of isopropylphenylbutanal, such as melting and boiling points, solubility, and density, are crucial for its application in chemical synthesis. Studies on similar compounds, like isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate, through spectral and structural analysis, shed light on the fundamental physical characteristics that govern the behavior of organic compounds in different environments (Kumar et al., 2021).

Scientific Research Applications

  • Neuroscience and Anesthesia :

    • Propofol enhances inhibitory synaptic transmission by modulating GABA_A receptor activation and desensitization in cultured murine hippocampal neurons (Orser et al., 1994).
    • It also inhibits persistent sodium current fraction and voltage-gated L-type calcium current in cortical neurons, suggesting its potential antiepileptic activity (Martella et al., 2005).
    • Propofol's action involves a positive modulation of the inhibitory function of the neurotransmitter GABA through GABA_A receptors, with antiepileptic and anxiolytic properties (Trapani et al., 2000).
  • Pharmacology and Toxicology :

    • Dobutamine, a modified isoproterenol, has an inotropic efficacy as great as epinephrine and can increase cardiac contractility and output, restore arterial blood pressure, and reduce total peripheral resistance slightly (Tuttle & Mills, 1975).
    • Chronic administration of dobutamine may have a detrimental effect on cardiac structure and function (Anderson, Moore, & Larson, 2008).
  • Environmental Science :

    • Spatial variability in the degradation rate of isoproturon in soil is influenced by factors like soil pH, potassium availability, microbial biomass, and microbial metabolic diversity (Walker et al., 2001).
    • Sorption of isoproturon in grassed soil is enhanced, especially in the surface layer containing nondecomposed plant residues (Benoît et al., 1999).
    • Isoproturon and its metabolites leach into drainage water in both normal tillage and low-tillage fields (Fomsgaard, Spliid, & Felding, 2003).
  • Bioengineering and Cell Biology :

    • pNIPAM substrates are widely used for nondestructive release of biological cells and proteins in bioengineering applications like studying the extracellular matrix, cell sheet engineering, tissue transplantation, and tumorlike spheroids formation (Cooperstein & Canavan, 2010).

Safety and Hazards

Isopropylphenylbutanal is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

Isopropylphenylbutanal, also known as Florhydral , is primarily used in the cosmetic industry as a fragrance . Its primary targets are the olfactory receptors located in the nasal cavity. These receptors play a crucial role in the sense of smell, which is part of the sensory system.

Mode of Action

The interaction of Isopropylphenylbutanal with its targets involves binding to the olfactory receptors. This binding triggers a signal transduction pathway that results in the generation of a nerve impulse. The impulse is transmitted to the brain, where it is interpreted as a specific smell. In the case of Isopropylphenylbutanal, this smell is described as fresh, green, floral, and reminiscent of lily-of-the-valley .

Result of Action

The primary result of Isopropylphenylbutanal’s action is the perception of a specific smell. This is a result of its interaction with olfactory receptors and the subsequent transmission of nerve impulses to the brain. The specific smell associated with Isopropylphenylbutanal is described as fresh, green, floral, and reminiscent of lily-of-the-valley .

properties

IUPAC Name

3-(3-propan-2-ylphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRBQTOZYGEWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051632
Record name beta-Methyl-3-(1-methylethyl)benzenepropanal
Source EPA DSSTox
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, .beta.-methyl-3-(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Isopropylphenylbutanal

CAS RN

125109-85-5
Record name Florhydral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125109-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenepropanal, beta-methyl-3-(1-methylethyl)-
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Record name Benzenepropanal, .beta.-methyl-3-(1-methylethyl)-
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Record name beta-Methyl-3-(1-methylethyl)benzenepropanal
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Record name β-methyl-3-(1-methylethyl)benzenepropanal
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Record name 3-(3-propan-2-ylphenyl)butanal
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLPHENYLBUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92022479Y
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Synthesis routes and methods

Procedure details

3-(3-Propen-2-ylphenyl)butanal, lb, (100 g) was hydrogenated over palladium on charcoal (5% wet, 1 gram) in 150 ml ethanol for 2.5 hours at 50 psi hydrogen using a Parr-shaker apparatus. The product mixture was decanted, filtered and the ethanol removed on a rotary evaporator to give 97 grams of a mixture which analyzed as 95.8% la, and 2% lb. The mixture was distilled to give 78.1 g pure la, b.p. 84° C./0.3 mm.Hg. Yield 78.0% la. IR and NMR spectra were compatible with the assigned structure. Odor: fresh, floral, melon having qualities found in lily-of-the-valley (muguet) and linden blossom. Odor value: 981,483; Odor threshold value: 0.07 ng/L. EXAMPLE III
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Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information is available regarding the toxicology and safety of Isopropylphenylbutanal?

A1: The research paper focuses on the safety assessment of Isopropylphenylbutanal as a fragrance ingredient. [] While it doesn't delve into specific toxicological data, it aims to evaluate the safety of this compound for its intended use in fragrances. This evaluation likely considers factors like potential for skin sensitization or other adverse effects relevant to fragrance application.

Q2: Are there any details on the analytical methods used to characterize Isopropylphenylbutanal in the provided research?

A2: The research paper's title suggests it involves analytical methods used for the safety assessment of Isopropylphenylbutanal. [] While the abstract doesn't specify these methods, the full research likely outlines techniques used to characterize and quantify Isopropylphenylbutanal, ensuring its quality and purity for use as a fragrance ingredient.

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